Inositol 1,3-bisphosphate

Enzyme Kinetics Inositol Polyphosphate 4-Phosphatase Substrate Specificity

Using the wrong inositol bisphosphate isomer (e.g., Ins(1,4)P₂ or Ins(3,4)P₂) in enzymatic assays leads to false negatives due to absolute enzyme positional specificity. Ins(1,3)P₂ is the sole correct product standard for inositol polyphosphate 4-phosphatase activity confirmation. - Confirms 4-phosphatase activity via Ins(1,3)P₂ production from Ins(1,3,4)P₃ substrate; 900-fold rate constant difference vs. alternative substrates ensures assay fidelity. - Differentiates Type I vs. Type II 3-phosphatase isoforms: 19-fold catalytic efficiency gap provides quantitative discrimination. - Li⁺-resistant metabolism enables selective flux tracing of the Ins(1,3)P₂ branch without interference from parallel Ins(1,4)P₂ pathways.

Molecular Formula C6H14O12P2
Molecular Weight 340.12 g/mol
CAS No. 103597-56-4
Cat. No. B034774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInositol 1,3-bisphosphate
CAS103597-56-4
Synonymsinositol 1,3-bisphosphate
inositol 1,3-diphosphate
inositol(1,3)bisphosphate
Molecular FormulaC6H14O12P2
Molecular Weight340.12 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)O
InChIInChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1?,2-,3+,4?,5+,6-
InChIKeyPUVHMWJJTITUGO-WJPCITMWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inositol 1,3-Bisphosphate Metabolic Intermediate


Inositol 1,3-bisphosphate (Ins(1,3)P₂, CAS 103597-56-4) is a specific myo-inositol bisphosphate isomer that functions as an intermediate metabolite in the inositol phosphate signaling pathway [1]. It is distinct from other bisphosphate isomers such as Ins(1,4)P₂ and Ins(3,4)P₂, each of which occupies a unique position in the metabolic network and is processed by separate, non-overlapping enzymatic pathways [2]. This compound is produced via the dephosphorylation of inositol 1,3,4-trisphosphate by a specific 4-phosphatase and is further hydrolyzed to inositol 1-monophosphate by a dedicated 3-phosphatase, a pathway that operates independently of Mg²⁺ and is resistant to lithium ion inhibition [3].

Ins(1,3)P₂ Specificity vs. Other Bisphosphates


Substituting Ins(1,3)P₂ with a structurally similar inositol bisphosphate, such as Ins(1,4)P₂ or Ins(3,4)P₂, will produce erroneous experimental results due to their fundamentally distinct biochemical processing. Each bisphosphate isomer is a specific substrate for a unique set of enzymes: Ins(1,3)P₂ is the product of a 4-phosphatase acting on Ins(1,3,4)P₃ [1], whereas Ins(1,4)P₂ is hydrolyzed by inositol polyphosphate 1-phosphatase, a Mg²⁺-dependent and Li⁺-sensitive enzyme [2]. Ins(3,4)P₂ is produced by a separate 5-phosphatase pathway [3]. These enzymes exhibit absolute positional specificity and do not cross-react with the incorrect isomer [4]. Consequently, using the wrong bisphosphate isomer as an analytical standard or substrate will yield no enzymatic turnover or generate an irrelevant monophosphate product, leading to misinterpretation of metabolic flux, incorrect calibration of HPLC retention times, and failure to validate enzyme activity.

Ins(1,3)P₂ Quantitative Differentiation Evidence


4-Phosphatase: Ins(1,3)P₂ vs. Ins(1,3,4)P₃

Inositol polyphosphate 4-phosphatase, the enzyme responsible for producing Ins(1,3)P₂, exhibits a stark and quantifiable preference for its alternative lipid substrate over its inositol phosphate substrates. This differential rate constant provides a clear metric for distinguishing Ins(1,3)P₂ from its immediate precursor, Ins(1,3,4)P₃, in enzyme assays [1].

Enzyme Kinetics Inositol Polyphosphate 4-Phosphatase Substrate Specificity Metabolic Flux Analysis

3-Phosphatase Isoform Discrimination

Ins(1,3)P₂ is the specific and only inositol bisphosphate substrate for the inositol-polyphosphate 3-phosphatase. Its closest analog, Ins(3,4)P₂, is not a substrate for this enzyme, as established by the absolute positional specificity of the phosphatase activity [1]. Furthermore, the efficiency of Ins(1,3)P₂ hydrolysis is isoform-dependent, offering a quantitative tool for differentiating between Type I and Type II 3-phosphatase isoforms [2].

Enzyme Specificity Inositol-polyphosphate 3-phosphatase Kinetic Parameters Metabolic Pathway Analysis

Ion Sensitivity: Ins(1,3)P₂ vs. Ins(1,4)P₂ Pathways

The metabolic pathway for Ins(1,3)P₂ is biochemically distinct from that of other bisphosphates, particularly Ins(1,4)P₂. This distinction is defined by its unique requirement for specific phosphatases that are insensitive to Mg²⁺ and Li⁺, in stark contrast to the enzymes that process Ins(1,4)P₂ [1]. This allows for selective manipulation and tracking of the Ins(1,3)P₂ pathway in complex biological systems.

Metabolic Pathway Lithium Sensitivity Phosphatase Activity Ion Dependence

Crystallographic Probe for PI3P-Binding Domains

The crystal structure of the PI3P-binding domain of Legionella SetA has been solved in complex with Ins(1,3)P₂ [1]. This demonstrates that Ins(1,3)P₂ can serve as a soluble, structurally defined mimic of the critical lipid second messenger phosphatidylinositol 3-phosphate (PtdIns(3)P), which contains the same 3-phosphate moiety.

Structural Biology X-ray Crystallography Protein-Lipid Interaction Phosphoinositide Binding

Ins(1,3,4,5)P₄ 3-Phosphatase Specificity

The high specificity of inositol phosphate-metabolizing enzymes is further demonstrated by the lack of cross-reactivity of Ins(1,3)P₂ with enzymes acting on other inositol polyphosphates. Specifically, a highly purified Ins(1,3,4,5)P₄ 3-phosphatase from rat liver exhibited no measurable affinity for Ins(1,3)P₂ [1]. This negative data is crucial for validating enzyme purity and for designing assays where the presence of Ins(1,3)P₂ will not interfere with the measurement of other enzyme activities.

Enzyme Specificity Negative Selection Phosphatase Activity Assay Validation

Ins(1,3)P₂ Research Applications


4-Phosphatase Assay Validation

Use Ins(1,3)P₂ as a specific product standard for inositol polyphosphate 4-phosphatase assays. When supplied with the substrate Ins(1,3,4)P₃, the production of Ins(1,3)P₂ confirms enzyme activity. The 900-fold difference in the enzyme's rate constant for alternative substrates [1] underscores the need for this specific compound to ensure assay fidelity and avoid misinterpretation of kinetic data.

3-Phosphatase Isoform Discrimination

Employ Ins(1,3)P₂ as a quantitative substrate to differentiate between Type I and Type II 3-phosphatase isoforms in tissue lysates or purified fractions. The 19-fold difference in catalytic efficiency between the isoforms for this substrate [1] provides a clear, measurable metric for identifying and quantifying the presence of each isoform, a distinction that cannot be made using other bisphosphates like Ins(3,4)P₂.

Lithium-Sensitive Metabolic Tracing

Utilize Ins(1,3)P₂'s unique metabolic pathway to selectively trace its flux in complex cellular systems. By treating cells or extracts with lithium, the metabolism of other bisphosphates like Ins(1,4)P₂ is inhibited, while the production and degradation of Ins(1,3)P₂ proceed unimpeded [1]. This allows for the specific quantification of the Ins(1,3)P₂ branch of the inositol phosphate signaling network without interference from parallel pathways.

Structural Analysis of PI3P-Binding Domains

Procure Ins(1,3)P₂ as a soluble, crystallography-grade ligand for co-crystallization studies with proteins containing PI3P-binding domains (e.g., FYVE, PX domains). Its successful use in solving the crystal structure of the Legionella SetA-PI3P-binding domain complex [1] demonstrates its utility as a structurally accurate mimic of the PtdIns(3)P headgroup, enabling detailed structural studies without the need for lipid vesicles.

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